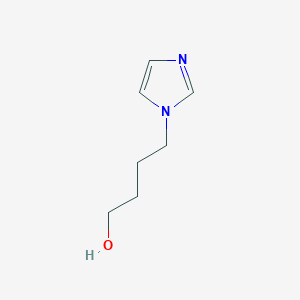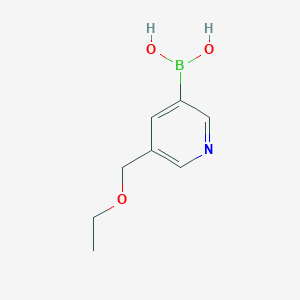
5-(Ethoxymethyl)pyridine-3-boronic acid
概要
説明
5-(Ethoxymethyl)pyridine-3-boronic acid is a type of boronic acid compound . It is a highly valuable building block in organic synthesis . The most important application of this compound is in the Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of this compound involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach . Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of 5-(Ethoxymethyl)pyridine-3-boronic acid is represented by the InChI code: 1S/C8H12BNO3/c1-2-13-6-7-3-8(9(11)12)5-10-4-7/h3-5,11-12H,2,6H2,1H3 . The molecular weight of this compound is 181 .Chemical Reactions Analysis
The chemical reactions involving this compound include the Suzuki–Miyaura coupling and the formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 5-(Ethoxymethyl)pyridine-3-boronic acid, focusing on six unique fields:
Organic Synthesis and Catalysis
5-(Ethoxymethyl)pyridine-3-boronic acid is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is widely used to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. The boronic acid group in this compound facilitates the coupling with various halides, enabling the construction of biaryl compounds, which are common in pharmaceuticals and agrochemicals .
Pharmaceutical Development
In pharmaceutical research, 5-(Ethoxymethyl)pyridine-3-boronic acid is used to develop new drug candidates. Its ability to form stable boron-carbon bonds makes it useful in the synthesis of boron-containing drugs, which can exhibit unique biological activities. For example, boronic acids are known to inhibit proteasomes and other enzymes, making them potential candidates for cancer therapy .
Material Science
This compound is also explored in material science for the development of new materials with specific properties. Boronic acids can form reversible covalent bonds with diols, which is useful in creating self-healing materials and responsive polymers. These materials can change their properties in response to environmental stimuli, making them suitable for applications in smart coatings and sensors .
Chemical Biology
In chemical biology, 5-(Ethoxymethyl)pyridine-3-boronic acid is used as a tool to study biological systems. Boronic acids can bind to sugars and other biomolecules, allowing researchers to track and manipulate these molecules in living cells. This application is particularly useful in the study of glycoproteins and other carbohydrate-containing biomolecules .
Analytical Chemistry
Analytical chemists use this compound in the development of new analytical methods. Boronic acids can be used to derivatize analytes, improving their detection and quantification by techniques such as mass spectrometry and chromatography. This is particularly useful in the analysis of complex biological samples, where sensitivity and specificity are crucial .
Environmental Chemistry
In environmental chemistry, 5-(Ethoxymethyl)pyridine-3-boronic acid is used to develop sensors for detecting pollutants. Boronic acids can interact with various environmental contaminants, such as heavy metals and organic pollutants, allowing for their detection at low concentrations. These sensors are important for monitoring environmental health and ensuring compliance with regulatory standards .
作用機序
Target of Action
The primary target of 5-(Ethoxymethyl)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway leads to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign
Result of Action
The action of 5-(Ethoxymethyl)pyridine-3-boronic acid results in the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of 5-(Ethoxymethyl)pyridine-3-boronic acid is influenced by various environmental factors. The compound’s success in the Suzuki–Miyaura cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign, suggesting that it has a minimal impact on the environment .
Safety and Hazards
This compound is classified as a hazard under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
将来の方向性
特性
IUPAC Name |
[5-(ethoxymethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-2-13-6-7-3-8(9(11)12)5-10-4-7/h3-5,11-12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDQZTTXRRXCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)COCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethoxymethyl)pyridine-3-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B3280741.png)
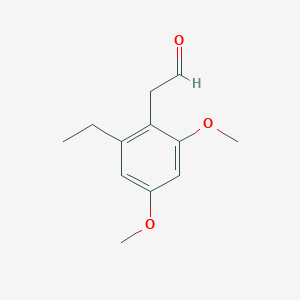
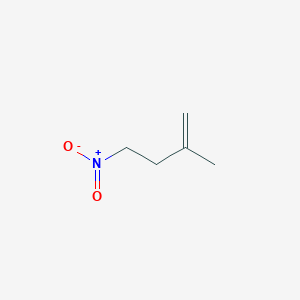
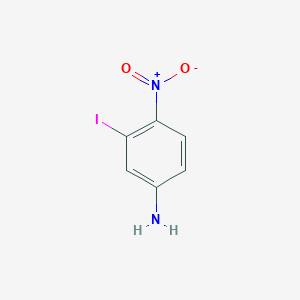
![Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3280785.png)

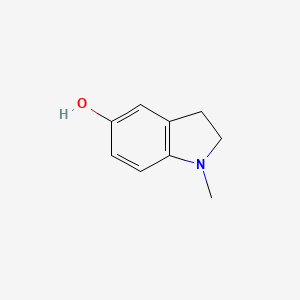
![11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B3280805.png)
![2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine](/img/structure/B3280807.png)
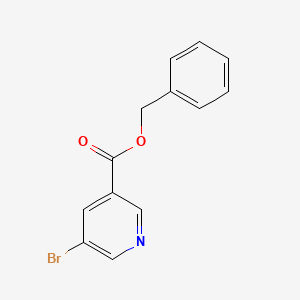

![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3280827.png)

